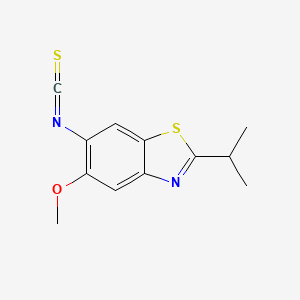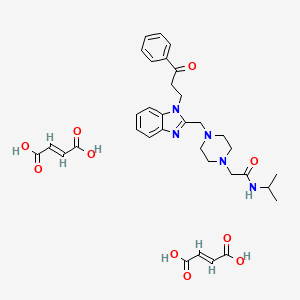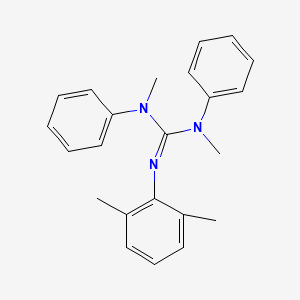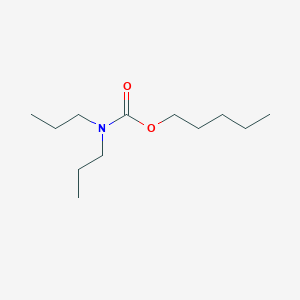
Carbamic acid, dipropyl-, pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dipropyl-, pentyl ester is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, dipropyl-, pentyl ester can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The most versatile method involves reacting an acid chloride with an alcohol in the presence of a base to form the ester . Another method includes the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. The reaction between phosgene and an alcohol can produce the desired ester. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dipropyl-, pentyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, dipropyl-, pentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines and amino acids.
Medicine: Utilized in drug design and medicinal chemistry as a structural motif in therapeutic agents.
Industry: Applied in the production of pesticides, fungicides, and herbicides.
Mecanismo De Acción
The mechanism of action of carbamic acid, dipropyl-, pentyl ester involves its ability to form stable carbamate linkages. This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions . The compound can participate in hydrogen bonding through the carboxyl group and the backbone NH, making it effective in modulating biological properties and interactions with target enzymes or receptors .
Comparación Con Compuestos Similares
Carbamic acid, dipropyl-, pentyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and stability.
Carbamic acid, phenyl-, methyl ester: Contains an aromatic ring, which can influence its chemical properties and applications.
Carbamic acid, butyl-, ethyl ester: Another carbamate with different alkyl groups, affecting its use in various applications.
The uniqueness of this compound lies in its specific alkyl groups, which provide distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Propiedades
Número CAS |
59453-93-9 |
|---|---|
Fórmula molecular |
C12H25NO2 |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
pentyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-11-15-12(14)13(9-5-2)10-6-3/h4-11H2,1-3H3 |
Clave InChI |
ZQHUHMXZXAUXCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



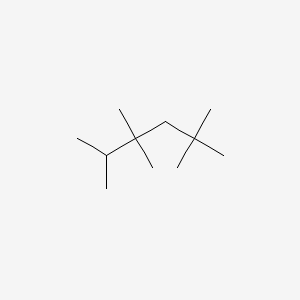


![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
